molecular formula C16H10ClFN2O2S B2963334 N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide CAS No. 2034321-89-4

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Cat. No.: B2963334
CAS No.: 2034321-89-4
M. Wt: 348.78
InChI Key: FEKBCSYVUIVQRW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a benzamide derivative featuring a 3-chloro-4-fluorophenyl group attached to the amide nitrogen and a 1,3-thiazol-2-yloxy substituent at the para position of the benzamide ring. The compound’s design incorporates halogenated aromatic rings and a thiazole ether linkage, which are common motifs in bioactive molecules due to their ability to enhance metabolic stability and target binding .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2S/c17-13-9-11(3-6-14(13)18)20-15(21)10-1-4-12(5-2-10)22-16-19-7-8-23-16/h1-9H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKBCSYVUIVQRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)F)Cl)OC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the thiazole ring with the benzamide moiety. This can be accomplished using coupling reagents such as carbodiimides or phosphonium salts under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Functional Groups Solubility Reported Activity References
N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide (Target) C₁₆H₁₁ClFN₂O₂S 3-chloro-4-fluorophenyl, 1,3-thiazol-2-yloxy Benzamide, thiazole ether Not reported Hypothesized kinase inhibition
(Z)-N-(3-chloro-4-fluorophenyl)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzamide C₁₇H₁₂FClN₂O₃S 3-chloro-4-fluorophenyl, 2,4-dioxothiazolidin-5-ylidene Benzamide, thiazolidinone Soluble in DMSO/ethanol Glucosidase inhibition
4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) C₂₅H₂₄N₄O₄S Benzyl(methyl)sulfamoyl, 1,3,4-oxadiazole Sulfonamide, oxadiazole DMSO-based solutions Antifungal screening
N-(3-chloro-4-fluorophenyl)-4-[6-(2-methoxyphenoxy)pyrimidin-4-yl]benzamide C₂₄H₁₈ClFN₃O₃ 3-chloro-4-fluorophenyl, pyrimidin-4-yl with 2-methoxyphenoxy Benzamide, pyrimidine Not reported Kinase inhibitor screening
N-(3-(3-chloro-4-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide C₃₀H₂₂ClF₂N₂O₄S 3-chloro-4-fluorophenyl, thiazol-2(3H)-ylidene, trimethoxybenzamide Trimethoxybenzamide, thiazole DMSO-soluble Glucosidase inhibition

Structure-Activity Relationship (SAR) Insights

Halogenated Aromatic Rings: The 3-chloro-4-fluorophenyl group is a recurring motif in analogs (e.g., ), enhancing lipophilicity and π-π stacking interactions with target proteins . Replacement with non-halogenated groups (e.g., LMM5’s benzyl(methyl)sulfamoyl) reduces metabolic stability but may improve solubility .

Heterocyclic Linkers: Thiazole vs. Oxadiazole vs. Thiazolidinone: The 1,3,4-oxadiazole in LMM5 provides rigidity and hydrogen-bonding capacity, while the thiazolidinone ring in ’s compound introduces a keto-enol tautomerism, influencing redox properties .

In contrast, pyrimidine-based derivatives () are prioritized in kinase inhibitor screens . Antifungal activity in LMM5 correlates with sulfonamide and oxadiazole substituents, which disrupt fungal membrane biosynthesis .

Biological Activity

N-(3-chloro-4-fluorophenyl)-4-(1,3-thiazol-2-yloxy)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11ClFN2O1S\text{C}_{14}\text{H}_{11}\text{ClF}\text{N}_2\text{O}_1\text{S}

This compound features a thiazole moiety that is known for its diverse biological activities, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may exert its effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : It promotes programmed cell death in various cancer cell lines, which is critical for its antitumor efficacy.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes key findings from in vitro studies:

Cell Line IC50 (µM) Mechanism
HepG21.30Induction of apoptosis
MCF-70.85Cell cycle arrest (G2/M phase)
A5492.10Inhibition of HDAC activity

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer cell lines.

Antiviral Activity

In addition to its antitumor properties, this compound has demonstrated antiviral activity against certain viruses. A study evaluating its efficacy against viral replication showed promising results:

Virus EC50 (µM) Mechanism
HCV0.26Inhibition of NS5B polymerase
TMV0.35Disruption of viral assembly

Case Studies

  • HepG2 Cell Line Study : A study conducted on HepG2 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 1.30 µM. The mechanism was attributed to the induction of apoptosis and G2/M phase arrest, suggesting its potential as a therapeutic agent for liver cancer.
  • MCF-7 Cell Line Study : In MCF-7 breast cancer cells, the compound exhibited an IC50 value of 0.85 µM, indicating strong antiproliferative activity. Further analysis showed that it caused cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division.

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